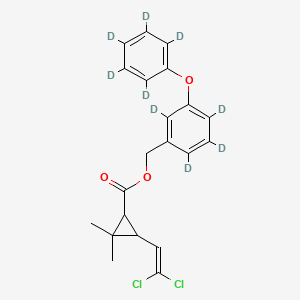
Permethrin-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Permethrin-d9 is a deuterated form of permethrin, a synthetic pyrethroid insecticide. It is primarily used as an internal standard for the quantification of permethrin in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms in this compound replace hydrogen atoms, making it useful in research and analytical applications due to its stability and distinguishable mass.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Permethrin-d9 is synthesized by incorporating deuterium atoms into the permethrin molecule. The synthesis involves the esterification of 3-phenoxybenzyl alcohol-d9 with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid . The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuteration and purity. The final product is formulated as a solution in acetonitrile for ease of use in analytical applications .
Análisis De Reacciones Químicas
Types of Reactions
Permethrin-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Halogen atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Permethrin-d9 is widely used in scientific research due to its stability and distinguishable mass. Some of its applications include:
Chemistry: Used as an internal standard in GC-MS and LC-MS for the quantification of permethrin and related compounds.
Biology: Employed in studies involving the metabolism and degradation of permethrin in biological systems.
Industry: Applied in quality control and regulatory compliance testing of permethrin-containing products.
Mecanismo De Acción
Permethrin-d9, like permethrin, acts on the nervous system of insects by disrupting the sodium channel current. This disruption leads to delayed repolarization and paralysis of the pests . The molecular targets include voltage-gated sodium channels, which are crucial for the transmission of nerve impulses . The deuterium atoms in this compound do not alter its mechanism of action but provide a means to track and quantify the compound in various studies.
Comparación Con Compuestos Similares
Similar Compounds
Permethrin: The non-deuterated form of permethrin-d9, widely used as an insecticide.
Pyrethrum: A natural insecticide derived from chrysanthemum flowers.
D-phenothrin: Another synthetic pyrethroid used in similar applications.
Uniqueness of this compound
This compound is unique due to its deuterium atoms, which provide stability and a distinguishable mass for analytical purposes. This makes it an ideal internal standard for the quantification of permethrin in various matrices . Unlike natural pyrethrum, this compound is a synthetic compound, offering consistent quality and performance in research applications .
Propiedades
Fórmula molecular |
C21H20Cl2O3 |
|---|---|
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
[2,3,4,6-tetradeuterio-5-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D,11D |
Clave InChI |
RLLPVAHGXHCWKJ-MFPZSLDBSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C(=C(C(=C2[2H])COC(=O)C3C(C3(C)C)C=C(Cl)Cl)[2H])[2H])[2H])[2H])[2H] |
SMILES canónico |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855977.png)
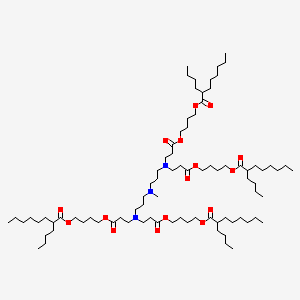

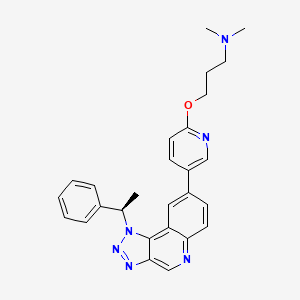
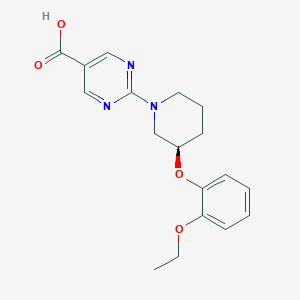
![[(Z)-18-[3-[[3-[(Z)-12-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]-[2-(4-methylpiperazin-1-yl)ethyl]amino]propanoyloxy]octadec-9-en-7-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B10856007.png)
![Ethyl 2-[[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl]amino]benzoate](/img/structure/B10856011.png)
![1-[3-[Bis(2-hydroxydodecyl)amino]propyl-[4-[3-[bis(2-hydroxydodecyl)amino]propyl-(2-hydroxydodecyl)amino]butyl]amino]dodecan-2-ol](/img/structure/B10856022.png)


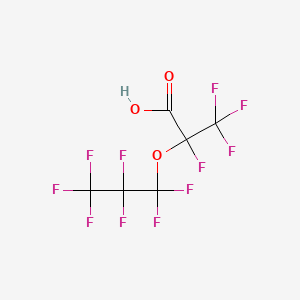
![5-(Benzylamino)pyrimido[4,5-c]quinoline-8-carboxylic acid](/img/structure/B10856055.png)
![4-[(1S)-1-[[1-methyl-3-[3-(trifluoromethyl)anilino]indole-2-carbonyl]amino]ethyl]benzoic acid](/img/structure/B10856058.png)